

Revolutionizing CRISPR Delivery: Advanced Lipid Nanoparticle Formulations Utilizing Dioctadecyl-amidoglycyl-spermine (DOGS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dioleoyl-sn-glycero-3-succinate

Cat. No.: B12101454

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of gene therapy, drug delivery, and molecular biology.

Introduction:

The advent of CRISPR-Cas9 technology has opened unprecedented avenues for therapeutic gene editing. However, the efficient and safe in vivo delivery of CRISPR components remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for nucleic acid delivery, offering advantages such as low immunogenicity, high payload capacity, and amenability to large-scale manufacturing.^{[1][2]} This document details the application and protocols for a specialized LNP formulation incorporating the cationic lipid dioctadecyl-amidoglycyl-spermine (DOGS) for the effective delivery of CRISPR-Cas9 systems.

The DOGS lipid is a synthetic cationic lipid featuring a spermine headgroup, which provides a high positive charge for efficient complexation with negatively charged nucleic acids like messenger RNA (mRNA) and single-guide RNA (sgRNA).^{[1][3]} The dioctadecyl lipid tails facilitate the formation of stable lipid nanoparticles and their subsequent fusion with endosomal membranes, a crucial step for cytoplasmic delivery.^[4] This application note will guide

researchers through the formulation, characterization, and application of DOGS-based LNPs for CRISPR-Cas9 delivery.

Data Presentation: Formulation and Performance Characteristics

The following tables summarize the key quantitative data for the formulation and performance of DOGS-LNPs encapsulating Cas9 mRNA and sgRNA.

Table 1: DOGS-LNP Formulation Parameters

Component	Molar Ratio (%)	Purpose
DOGS (Dioctadecyl-amidoglycyl-spermine)	50	Cationic lipid for nucleic acid complexation and endosomal escape.
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)	10	Helper lipid that promotes the formation of non-bilayer structures, aiding in endosomal escape. [5]
Cholesterol	38.5	Stabilizes the LNP structure and modulates membrane fluidity. [5]
DMG-PEG2000	1.5	Polyethylene glycol (PEG)-lipid conjugate that provides a hydrophilic shield, increasing circulation time and preventing aggregation. [5]

Table 2: Physicochemical Properties of DOGS-LNPs

Parameter	Value	Method of Measurement
Mean Particle Size (Diameter)	80 - 120 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	+30 to +45 mV	Laser Doppler Velocimetry
Encapsulation Efficiency (Cas9 mRNA)	> 90%	RiboGreen Assay
Encapsulation Efficiency (sgRNA)	> 95%	RiboGreen Assay

Table 3: In Vitro Gene Editing Efficiency in HEK293T Cells

Target Gene	LNP Concentration (nM)	Editing Efficiency (% INDELS)	Cell Viability (%)
GFP	10	65 ± 5	> 90
GFP	25	82 ± 7	> 85
GFP	50	91 ± 4	> 80

Experimental Protocols

Protocol 1: Formulation of DOGS-LNPs for CRISPR-Cas9 Delivery

This protocol describes the preparation of DOGS-LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.

Materials:

- Dioctadecyl-amidoglycyl-spermine (DOGS)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
- Cas9 mRNA
- sgRNA
- Ethanol (anhydrous)
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

- Prepare Lipid Stock Solution:
 - Dissolve DOGS, DOPE, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratios (50:10:38.5:1.5) to a final total lipid concentration of 20 mg/mL.
- Prepare Nucleic Acid Solution:
 - Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0). The final concentration will depend on the desired nucleic acid-to-lipid ratio. A common starting point is a 1:1 weight ratio of Cas9 mRNA to sgRNA.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
 - Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

- Initiate mixing at a total flow rate of 4 mL/min. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.
- Dialysis and Concentration:
 - Collect the resulting LNP suspension.
 - Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (10 kDa MWCO) to remove ethanol and exchange the buffer.
 - Concentrate the dialyzed LNPs to the desired concentration using a centrifugal filter device if necessary.
- Characterization:
 - Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
 - Determine the encapsulation efficiency of the mRNA and sgRNA using a RiboGreen assay.

Protocol 2: In Vitro Transfection and Gene Editing Analysis

This protocol outlines the procedure for transfecting mammalian cells with DOGS-LNPs and assessing the gene editing efficiency.

Materials:

- HEK293T cells (or other cell line of interest)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- DOGS-LNP-CRISPR formulation
- Genomic DNA extraction kit
- PCR primers flanking the target site

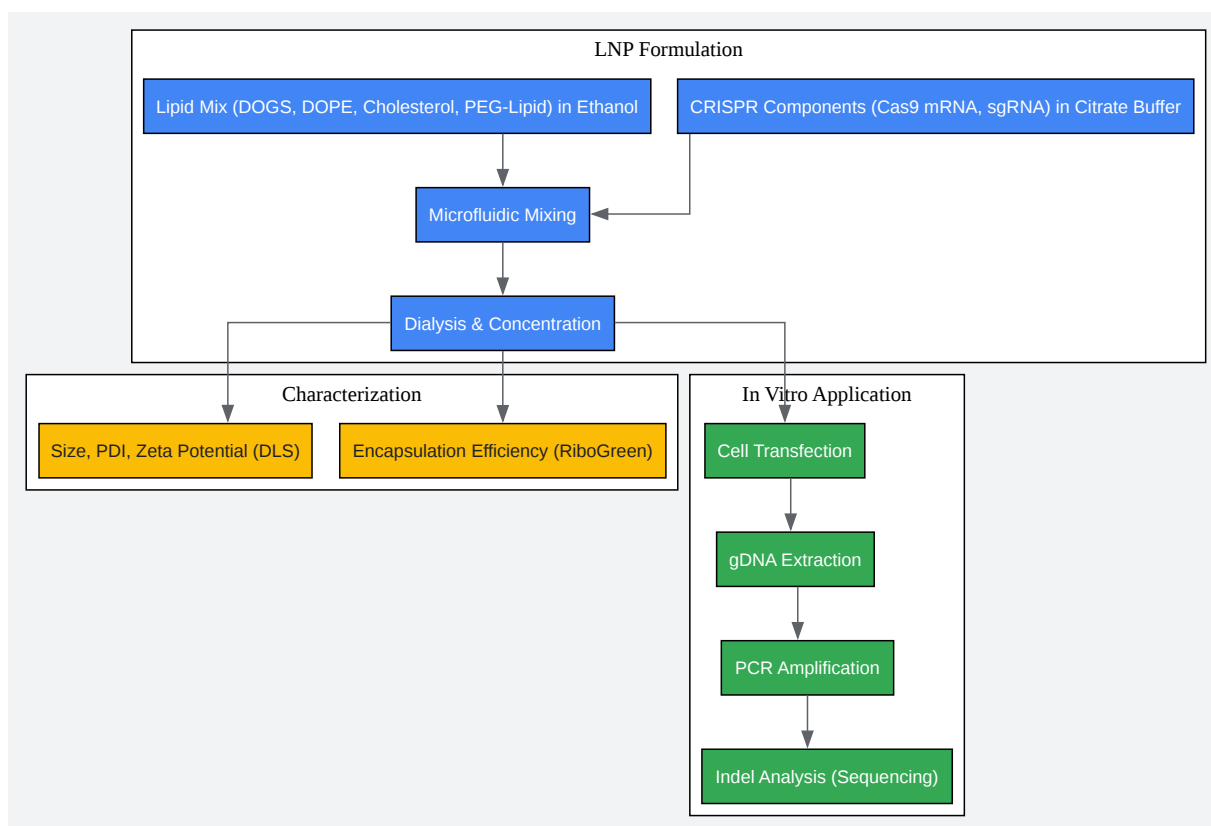
- High-fidelity DNA polymerase
- Sanger sequencing or Next-Generation Sequencing (NGS) service
- TIDE or ICE software for indel analysis

Procedure:

- Cell Seeding:
 - Seed HEK293T cells in a 24-well plate at a density of 5×10^4 cells per well one day prior to transfection to achieve 70-80% confluency on the day of transfection.
- Transfection:
 - On the day of transfection, replace the old media with fresh, pre-warmed complete culture medium.
 - Add the desired concentration of DOGS-LNP-CRISPR formulation to each well. Gently swirl the plate to ensure even distribution.
 - Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
- Genomic DNA Extraction:
 - After incubation, harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's protocol.
- PCR Amplification:
 - Amplify the genomic region surrounding the target site by PCR using high-fidelity DNA polymerase and specific primers.
- Gene Editing Analysis:
 - Purify the PCR products.

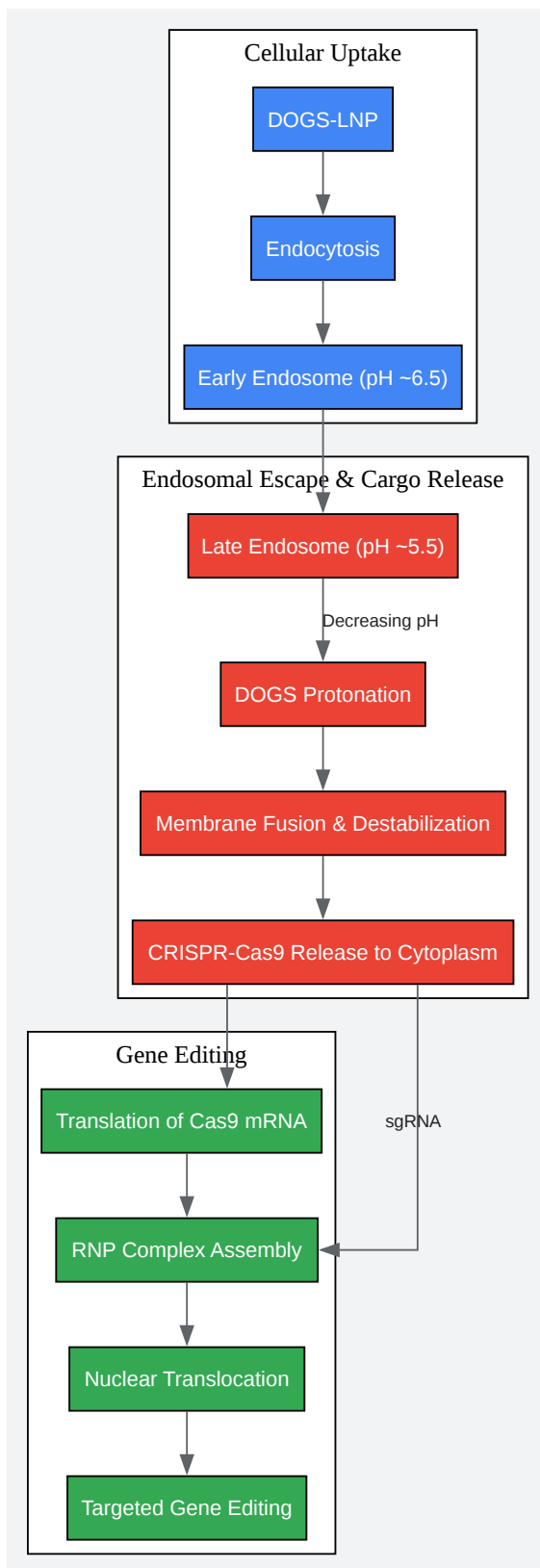
- Analyze the editing efficiency by Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) analysis, or by Next-Generation Sequencing for more quantitative results.

Visualizations: Pathways and Workflows



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Caption: Experimental workflow for DOGS-LNP formulation and in vitro testing.



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Caption: Cellular uptake and mechanism of action for DOGS-LNP mediated CRISPR delivery.

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- To cite this document: BenchChem. [Revolutionizing CRISPR Delivery: Advanced Lipid Nanoparticle Formulations Utilizing Dioctadecyl-amidoglycyl-spermine (DOGS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12101454#lipid-nanoparticle-formulation-for-crispr-delivery-using-dogs]

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